2-methyl-octahydro-1H-indole
CAS No.: 50669-77-7
Cat. No.: VC8276534
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50669-77-7 |
|---|---|
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | 2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole |
| Standard InChI | InChI=1S/C9H17N/c1-7-6-8-4-2-3-5-9(8)10-7/h7-10H,2-6H2,1H3 |
| Standard InChI Key | ZJHBAERTGJSGHX-UHFFFAOYSA-N |
| SMILES | CC1CC2CCCCC2N1 |
| Canonical SMILES | CC1CC2CCCCC2N1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Methyl-octahydro-1H-indole (IUPAC name: 2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole) features a bicyclic structure comprising a six-membered cyclohexane ring fused to a five-membered pyrrolidine ring. The methyl group at the second position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets. The compound’s saturated framework distinguishes it from aromatic indoles, reducing electron-richness while enhancing stability under reducing conditions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇N | |
| Molecular Weight | 139.24 g/mol | |
| CAS Registry Number | 50669-77-7 | |
| Melting Point | Not explicitly reported | - |
| Solubility | Polar solvents (e.g., ethanol) |
The compound’s lack of chromophores complicates UV-based detection, necessitating alternative analytical methods such as refractive index (RI) detection for chromatographic analysis .
Synthesis Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone method for constructing the indole framework. For 2-methyl-octahydro-1H-indole, this involves condensing a methyl-substituted cyclohexanone derivative with phenylhydrazine under acidic conditions (e.g., HCl or H₂SO₄). Cyclization and subsequent reduction yield the saturated indole structure. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed to achieve full hydrogenation of the aromatic ring.
Catalytic Hydrogenation of Indole Derivatives
An alternative route involves the catalytic hydrogenation of 2-methylindole. This method typically uses hydrogen gas at elevated pressures (1–5 atm) and temperatures (50–100°C) in the presence of transition metal catalysts. Platinum oxide (PtO₂) and palladium-based catalysts are favored for their efficiency in saturating the indole ring without over-reducing functional groups .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Fischer Indole Synthesis | Acidic, 80–120°C | Moderate | Scalable, well-established |
| Catalytic Hydrogenation | H₂, 50–100°C, Pd/C | High | Direct, fewer byproducts |
Pharmaceutical Applications
Role in ACE Inhibitor Synthesis
2-Methyl-octahydro-1H-indole is a key precursor in synthesizing Trandolapril, a non-sulfhydryl ACE inhibitor used to treat hypertension. The compound’s stereochemistry at the 2, 3a, and 7a positions is critical for binding to the ACE active site, which requires a specific spatial arrangement of functional groups . The synthesis involves coupling the indole derivative with a substituted proline moiety, followed by deprotection and purification steps.
Broader Therapeutic Applications
Beyond ACE inhibitors, methylated indole derivatives serve as building blocks for antidepressants (e.g., milnacipran) and antipsychotics (e.g., olanzapine). These applications leverage the compound’s ability to modulate neurotransmitter reuptake and receptor binding, highlighting its versatility in central nervous system drug design .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method using a C₁₈ column (Inertsil ODS-4, 250 × 4.6 mm, 5 µm) and 10 mM potassium phosphate buffer (pH 3.0) achieves baseline separation of 2-methyl-octahydro-1H-indole from its three stereoisomers. Refractive index detection enables quantification despite the compound’s lack of UV activity, with a linear range of 0.022–0.024 mg/mL and recovery rates of 93.9–107.9% .
Table 3: HPLC Parameters for Isomer Separation
| Parameter | Value |
|---|---|
| Column | Inertsil ODS-4 (250 × 4.6 mm) |
| Mobile Phase | 10 mM KH₂PO₄, pH 3.0 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35°C |
| Detection | Refractive Index |
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